molecular formula C9H8Br2O2 B1630307 Methyl 2,5-dibromo-4-methylbenzoate CAS No. 245549-92-2

Methyl 2,5-dibromo-4-methylbenzoate

Cat. No. B1630307
M. Wt: 307.97 g/mol
InChI Key: BITCLLVCMAMAMA-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromo-4-methylbenzoate is an organic compound with a molecular formula of C9H7Br2O2. It is a colorless crystalline solid that is insoluble in water and is used in a variety of applications. It is a reagent used in the synthesis of organic compounds and has been studied for its potential applications in the medical field.

Scientific Research Applications

Synthesis of Novel Derivatives

Methyl 2,5-dibromo-4-methylbenzoate is used in the synthesis of novel chemical derivatives. Gauna, Cobice, and Awruch (2008) developed a method to synthesize alkyl 4,5-dibromo-2-methylbenzoate derivatives from 1,2-dibromo-4-alkoxymethyl-5-methylbenzene. This process highlights the versatility of methyl 2,5-dibromo-4-methylbenzoate in producing various esters, particularly primary ether derivatives (Gauna, Cobice, & Awruch, 2008).

Role in Ugi/Deprotection + Activation/Cyclization Synthesis

Ji, Yi, and Cai (2014) reported the use of 2-isocyanophenyl 4-methylbenzoate as a convertible isocyanide for the synthesis of 2,5-diketopiperazine derivatives. This procedure demonstrates the compound's potential in facilitating complex organic syntheses while maintaining good functional group tolerance (Ji, Yi, & Cai, 2014).

Analysis of Crystal Structure

Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate, a related compound, to understand its crystal structure and intermolecular interactions. They used X-ray crystallography and computational calculations to analyze the crystal packing and molecular interactions, which is vital for understanding the physical properties of similar compounds like methyl 2,5-dibromo-4-methylbenzoate (Sharfalddin et al., 2020).

Applications in Polymer Science

Fei Li et al. (2015) synthesized a thiazole-based conjugated polymer by polymerizing 4,7-dibromo-2-methylbenzo[d]thiazole, which is structurally related to methyl 2,5-dibromo-4-methylbenzoate. This polymer demonstrated potential as a fluorescence sensor and colorimetric sensor for detecting heavy metal ions like Hg2+ and Ag+, showcasing the applicability of related compounds in advanced material sciences (Fei Li et al., 2015).

Safety And Hazards

The safety data sheet for “Methyl 3,5-dibromo-4-methylbenzoate” indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

methyl 2,5-dibromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITCLLVCMAMAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649911
Record name Methyl 2,5-dibromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dibromo-4-methylbenzoate

CAS RN

245549-92-2
Record name Methyl 2,5-dibromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,5-dibromo-4-methylbenzoic acid 5.88 g, 20 mmol) in 50 mL of methanol was added 0.2 mL of concentrated sulfuric acid. The resulting solution was refluxed for 24 hours. Evaporation of the solvent gave a residue, which was redissolved into 100 mL of ethyl acetate. The organic layer was washed with saturated sodium biocarbonate solution, water and brine. The resulting organic layer was dried over sodium sulfate. Filtration off sodium sulfate and evaporation of the solvent gave methyl 2,5-dibromo-4-methylbenzoate as a white solid: 6.20 g (100%).
Quantity
5.88 g
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0.2 mL
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50 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Molecules of the present invention can be synthesized using well-known organic synthesis methods. FIG. 8 shows a method for synthesizing a molecule belonging to the subclass shown in FIG. 6 according to one embodiment of the present invention. A detailed description of the organic synthesis is described below in an experimental subsection called “Synthesis of 1,4-bis[3′,5′-di-tert-butylphenylethynyl]-5-methyl-2-methoxycarbonylbenzene.” The organic synthesis includes adding nitric acid and water to a solution of 2,5-dibromo-p-xylene 802, which is refluxed to obtain in solution 2,5-dibromo-4-methylbenzoic acid 804. Methanol and concentrated sulfuric acid are added to the solution of 2,5-dibromo-4-methylbenzoic acid 804, which is refluxed to obtain a solution of methyl 2,5-dibromo-4-methylbenzoate 806. In a separate part of the synthesis, trifluoromethanesulfonic anhydride and pyridine are added to a solution of 3,5-di-tert-butylphenol 808 and the solution is warmed to room temperature to obtain 3,5-di-tert-butylphenyl triflate 810. A solution of 3,5-di-tert-butylphenyl triflate 810, PdCl2, (PPH3)2, CuI, tetrabutylammonium iodide, and trimethylsilylacetylene are stirred to obtain 1-[3′,5′-di-tert-butylphenyl-2-trimethylsilylacetylene 812. Combining 1-[3′,5′-di-tert-butylphenyl-2-trimethylsilylacetylene 812, methyl 2,5-dibromo-4-methylbenzoate 806, PdCl2, (PPH3)2, CuI, triethylamine, tetrahydrofuran, and tetrabutylammonium fluoride and stirring at room temperature yields the desired molecule 1,4-bis[3′,5′-di-tert-butylphenylethynyl]-5-methyl-2-methoxycarbonylbenzene 814.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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